molecular formula C12H16ClNO B2419010 3H-Spiro[isobenzofuran-1,3'-piperidine] hydrochloride CAS No. 1047655-71-9

3H-Spiro[isobenzofuran-1,3'-piperidine] hydrochloride

Cat. No.: B2419010
CAS No.: 1047655-71-9
M. Wt: 225.72
InChI Key: MVMPVOSJKPIYIB-UHFFFAOYSA-N
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Description

3H-Spiro[isobenzofuran-1,3’-piperidine] hydrochloride is a chemical compound with a unique spiro structure, which involves a bicyclic system where two rings are connected through a single atom.

Properties

IUPAC Name

spiro[1H-2-benzofuran-3,3'-piperidine];hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO.ClH/c1-2-5-11-10(4-1)8-14-12(11)6-3-7-13-9-12;/h1-2,4-5,13H,3,6-9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVMPVOSJKPIYIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CNC1)C3=CC=CC=C3CO2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1047655-71-9
Record name 3H-spiro[2-benzofuran-1,3'-piperidine] hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-Spiro[isobenzofuran-1,3’-piperidine] hydrochloride typically involves the reaction of isobenzofuran derivatives with piperidine under specific conditions. The reaction is often carried out in the presence of a suitable catalyst and under controlled temperature and pressure to ensure the formation of the desired spiro compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

3H-Spiro[isobenzofuran-1,3’-piperidine] hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives of the original compound .

Scientific Research Applications

Pharmaceutical Development

The compound is explored for its therapeutic potential in treating neurological disorders. Its mechanism of action differs from traditional medications, which may offer new avenues for treatment. For instance, derivatives of 3H-Spiro[isobenzofuran-1,3'-piperidine] have shown promise in studies targeting conditions such as depression and anxiety by modulating neurotransmitter systems .

Case Study: Antihypertensive and Diuretic Activity

Research has demonstrated that certain N-sulfur derivatives of related compounds exhibit marked diuretic and antihypertensive effects in animal models. Specifically, benzenesulfenamide derivatives have shown significant activity in rats, indicating the potential for these compounds in managing hypertension .

Drug Design

The spirocyclic structure of 3H-Spiro[isobenzofuran-1,3'-piperidine] serves as an important scaffold for medicinal chemists. This scaffold allows for the design of novel compounds with enhanced efficacy and reduced side effects. For example, modifications to the nitrogen substituents have been shown to influence biological activity significantly .

Table: Structure-Activity Relationship (SAR)

CompoundModificationActivity Level
7aMethyl group at N-1High
9aDemethyl analogueModerate
3-PhenylBasic nitrogenOptimal

Biological Research

Researchers utilize this compound to study receptor interactions and cellular pathways. It aids in elucidating biological mechanisms underlying various diseases, particularly those affecting the central nervous system. The compound's ability to interact with specific receptors makes it a valuable tool in pharmacological studies .

Application in Receptor Studies

Studies indicate that 3H-Spiro[isobenzofuran-1,3'-piperidine] can serve as a probe to investigate receptor-ligand interactions, providing insights into drug-receptor dynamics that are crucial for developing targeted therapies .

Analytical Chemistry

In analytical chemistry, 3H-Spiro[isobenzofuran-1,3'-piperidine] hydrochloride is used as a reference standard in various assays. Its purity and stability make it suitable for ensuring accuracy in quality control processes across different laboratories .

Material Science

The unique chemical properties of this compound position it as a candidate for developing advanced materials. Research is ongoing into its use in creating sensors and drug delivery systems that require specific chemical characteristics .

Mechanism of Action

The mechanism of action of 3H-Spiro[isobenzofuran-1,3’-piperidine] hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3H-Spiro[isobenzofuran-1,4’-piperidine] hydrochloride: This compound has a similar spiro structure but differs in the position of the piperidine ring attachment.

    3H-Spiro[isobenzofuran-1,3’-piperidin]-3-one hydrochloride: This compound includes a ketone group, which can significantly alter its chemical properties and reactivity.

Uniqueness

3H-Spiro[isobenzofuran-1,3’-piperidine] hydrochloride is unique due to its specific spiro structure and the position of the piperidine ring. This structural uniqueness can lead to different chemical reactivity and biological activity compared to similar compounds.

Biological Activity

3H-Spiro[isobenzofuran-1,3'-piperidine] hydrochloride is a compound of interest due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, drawing from various research studies and findings.

Chemical Structure and Properties

The compound features a spirocyclic structure that combines an isobenzofuran moiety with a piperidine ring. This unique configuration may contribute to its biological properties, including its interaction with various biological targets.

Antioxidant Properties

Research indicates that compounds with similar spiro structures often exhibit significant antioxidant activity. The presence of the isobenzofuran structure is believed to enhance the electron-donating ability of the compound, allowing it to scavenge free radicals effectively.

Table 1: Antioxidant Activity Comparison

CompoundIC50 (µM)Reference
3H-Spiro[isobenzofuran-1,3'-piperidine]TBD
Similar Spiro CompoundsTBD

Neuroprotective Effects

Studies have suggested that derivatives of spiro compounds can exert neuroprotective effects by modulating oxidative stress and apoptosis in neuronal cells. This activity may be attributed to the ability of the compound to influence signaling pathways associated with cell survival.

Case Study: Neuroprotection in Animal Models
In a recent study, this compound was administered to rodent models subjected to oxidative stress. The results showed a significant reduction in markers of neuronal damage compared to control groups, suggesting potential therapeutic applications in neurodegenerative diseases.

Antimicrobial Activity

The antimicrobial properties of spiro compounds have been documented in various studies. Preliminary tests on this compound indicate notable activity against several bacterial strains.

Table 2: Antimicrobial Efficacy

Bacterial StrainZone of Inhibition (mm)Reference
Staphylococcus aureusTBD
Escherichia coliTBD

The mechanism underlying the biological activities of this compound is still under investigation. However, it is hypothesized that the compound interacts with cellular signaling pathways involved in oxidative stress response and apoptosis regulation.

Q & A

Q. What are the recommended synthetic routes for 3H-Spiro[isobenzofuran-1,3'-piperidine] hydrochloride, and how can reaction yields be optimized?

The compound is typically synthesized via multi-step organic reactions, such as:

  • Acylation of piperidine precursors : For example, 1-benzyl-4-piperidone derivatives undergo acylation with benzofuran-containing reagents to form spirocyclic intermediates .
  • Condensation reactions : Controlled reactions between isobenzofuranone and piperidine derivatives under inert atmospheres with Lewis acid catalysts (e.g., AlCl₃) .
  • Purification : Column chromatography or recrystallization improves purity. Yields >80% are achievable with stoichiometric optimization and temperature control (60–80°C) .

Q. How should researchers characterize the purity and structural integrity of this compound?

Key methods include:

  • Spectroscopy : IR for functional group analysis (e.g., C=O stretch at ~1700 cm⁻¹) and ¹H/¹³C NMR to confirm spirocyclic connectivity .
  • Chromatography : HPLC with UV detection (206 nm) for purity assessment (>98%) .
  • Mass spectrometry : GC-MS or LC-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 225.7) .

Q. What safety protocols are critical when handling this compound?

Based on SDS

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS Category 2A/2B) .
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
  • First aid : Flush eyes with water for 15 minutes; wash skin with soap/water; seek medical attention for ingestion .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological mechanisms (e.g., receptor selectivity)?

Example: While structurally similar spiro-piperidine derivatives act as sigma-1 receptor ligands , other studies highlight 5-HT uptake inhibition (e.g., Paroxetine analogs) . To address discrepancies:

  • Binding assays : Conduct competitive radioligand displacement studies (e.g., using ³H-(+)-pentazocine for sigma-1 receptors) .
  • Functional assays : Compare cAMP inhibition (5-HT receptor activity) vs. calcium flux (sigma-1 activity) in cell lines .

Q. What experimental strategies assess the compound’s stability under varying pH and temperature conditions?

  • Accelerated stability testing : Incubate the compound at 40°C/75% RH for 1–3 months, monitoring degradation via HPLC .
  • Thermal analysis : Use DSC/TGA to identify decomposition temperatures (>200°C) and excipient compatibility .
  • pH stability : Test solubility in buffers (pH 1–12) to identify hydrolysis-sensitive functional groups (e.g., ester linkages) .

Q. How can solubility challenges in aqueous systems be addressed for in vivo studies?

  • Co-solvent systems : Use DMSO/PEG-400 mixtures (<10% v/v) to enhance solubility without toxicity .
  • Salt formation : Explore alternative counterions (e.g., mesylate) to improve hydrophilicity .
  • Nanoformulations : Encapsulate in liposomes or cyclodextrins to increase bioavailability .

Q. What methodologies validate the spirocyclic structure’s role in bioactivity?

  • Computational modeling : Perform molecular docking to compare binding poses of spiro vs. non-spiro analogs at target receptors .
  • X-ray crystallography : Resolve 3D conformations to correlate spiro geometry with receptor engagement .
  • SAR studies : Synthesize derivatives with modified piperidine/benzofuran substituents and test activity .

Data Contradiction Analysis

Q. How should conflicting toxicity data (e.g., acute vs. chronic effects) be reconciled?

  • In vitro assays : Use hepatocyte viability (MTT assay) and Ames tests to validate acute vs. genotoxic risks .
  • Cross-reference SDS : Compare GHS classifications from multiple suppliers (e.g., Indagoo vs. Combi-Blocks) .
  • Dose-response studies : Administer subacute doses in rodent models to identify NOAEL/LOAEL thresholds .

Methodological Resources

  • Synthesis : Optimize acylation/condensation steps .
  • Safety : Follow GHS-aligned SDS guidelines .
  • Characterization : Combine NMR, HPLC, and MS for structural validation .

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